(r)-Benzyl piperidin-3-ylcarbamate

Chiral Building Block Stereoselective Synthesis Enantiomeric Purity

(R)-Benzyl piperidin-3-ylcarbamate (CAS 478646-32-1), also known as (R)-3-N-Cbz-aminopiperidine, is a chiral piperidine derivative with molecular formula C13H18N2O2 and molecular weight 234.29 g/mol. It features a piperidine ring bearing a benzyl carbamate (Cbz) protecting group at the 3-position, with defined (R)-stereochemistry that distinguishes it from its (S)-enantiomer (CAS 478646-33-2) and racemic mixtures.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 478646-32-1
Cat. No. B152389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(r)-Benzyl piperidin-3-ylcarbamate
CAS478646-32-1
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESC1CC(CNC1)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H18N2O2/c16-13(15-12-7-4-8-14-9-12)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2,(H,15,16)/t12-/m1/s1
InChIKeyGEHZGURGZRSODK-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Benzyl Piperidin-3-ylcarbamate CAS 478646-32-1: Procurement Baseline for Chiral Research Building Blocks


(R)-Benzyl piperidin-3-ylcarbamate (CAS 478646-32-1), also known as (R)-3-N-Cbz-aminopiperidine, is a chiral piperidine derivative with molecular formula C13H18N2O2 and molecular weight 234.29 g/mol. It features a piperidine ring bearing a benzyl carbamate (Cbz) protecting group at the 3-position, with defined (R)-stereochemistry that distinguishes it from its (S)-enantiomer (CAS 478646-33-2) and racemic mixtures [1]. The compound serves as a protected form of (R)-3-aminopiperidine, a chiral amine building block that has been utilized in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes research . Physicochemical parameters include LogP 1.64, topological polar surface area 50.36 Ų, and calculated aqueous solubility of 3.5 g/L at 25°C [1] .

Why (R)-Benzyl Piperidin-3-ylcarbamate Cannot Be Interchanged with Racemic or (S)-Enantiomer Batches


Generic substitution of (R)-benzyl piperidin-3-ylcarbamate (CAS 478646-32-1) with racemic mixtures or the (S)-enantiomer (CAS 478646-33-2) introduces stereochemical ambiguity that fundamentally compromises downstream research outcomes. The 3-position of the piperidine ring constitutes a chiral center, and the (R)- and (S)-enantiomers are non-superimposable mirror images with distinct spatial arrangements that critically influence molecular recognition events . In the 3-aminopiperidine class, the (R)-enantiomer has been specifically employed as the stereodefined scaffold for developing selective DPP-4 inhibitors, whereas racemic starting materials yield diastereomeric mixtures that require costly and yield-reducing chiral resolution steps . Patents describing optical resolution methods for piperidin-3-ylcarbamates explicitly underscore the technical burden of separating enantiomers post-synthesis [1]. Procurement of the stereodefined (R)-enantiomer eliminates this variable, ensuring batch-to-batch stereochemical consistency and enabling direct correlation between molecular configuration and observed biological activity.

(R)-Benzyl Piperidin-3-ylcarbamate 478646-32-1: Quantitative Differentiation Evidence


Stereochemical Purity: Defined (R)-Configuration Eliminates Chiral Resolution Burden

(R)-Benzyl piperidin-3-ylcarbamate (CAS 478646-32-1) is provided as a single, stereodefined (R)-enantiomer, whereas procurement of racemic piperidin-3-ylcarbamate introduces an equimolar mixture of (R)- and (S)-enantiomers that are chemically identical but stereochemically distinct . The commercial (S)-enantiomer is separately available under CAS 478646-33-2 . Using racemic material necessitates subsequent optical resolution via diastereomeric salt formation with chiral acids such as mandelic acid or tartaric acid—a step that incurs additional reagent costs, reduces overall yield (typically 30-50% maximum theoretical recovery for a single enantiomer), and extends synthetic timelines [1].

Chiral Building Block Stereoselective Synthesis Enantiomeric Purity

Cbz Protecting Group vs. Boc: Differentiated Deprotection Orthogonality

The benzyl carbamate (Cbz) protecting group on (R)-benzyl piperidin-3-ylcarbamate enables deprotection via hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH) without affecting acid-labile groups elsewhere in the molecule. In contrast, the more common (R)-tert-butyl piperidin-3-ylcarbamate (Boc-protected analog) requires acidic conditions (TFA, HCl) for deprotection . This difference in deprotection chemistry provides orthogonal protecting group options: the Cbz group can be removed selectively in the presence of Boc-protected amines, and conversely, Boc can be removed while Cbz remains intact [1].

Protecting Group Strategy Orthogonal Deprotection Peptidomimetic Synthesis

Calculated Physicochemical Profile: Lipophilicity and Solubility Parameters vs. S-Enantiomer

Calculated physicochemical parameters for (R)-benzyl piperidin-3-ylcarbamate (CAS 478646-32-1) and its (S)-enantiomer (CAS 478646-33-2) are computationally identical due to mirror-image molecular symmetry in achiral environments [1]. The consensus LogP value is 1.64, and calculated aqueous solubility is 3.5 g/L at 25°C, classifying the compound as slightly soluble [1] . These parameters place it within Lipinski's Rule of Five guidelines for drug-like properties (MW 234.29 < 500 Da; LogP 1.64 < 5; H-bond donors = 2 < 5; H-bond acceptors = 2 < 10) [2].

Physicochemical Properties Drug-likeness ADME Prediction

Commercial Purity and Availability: Quantified Batch Specifications for Procurement Decisions

Multiple vendors report analytical purity specifications for (R)-benzyl piperidin-3-ylcarbamate (CAS 478646-32-1). Reported purity values include ≥98% (HPLC, min) with moisture ≤0.5% max from Capotchem, 98% (GC) from AKSci, and 99.73% from AbaChemScene [1] [2]. These specifications provide quantifiable quality benchmarks for procurement. The (S)-enantiomer (CAS 478646-33-2) is commercially available at 97% purity from multiple suppliers , indicating comparable commercial availability for both enantiomers.

Chemical Procurement Quality Specifications Supply Chain

(R)-Benzyl Piperidin-3-ylcarbamate 478646-32-1: Primary Research and Procurement Application Scenarios


Stereodefined Scaffold for DPP-4 Inhibitor Discovery Programs

The (R)-enantiomer of 3-aminopiperidine serves as a critical chiral scaffold in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a validated target class for type 2 diabetes research. (R)-Benzyl piperidin-3-ylcarbamate functions as a protected precursor to (R)-3-aminopiperidine, enabling stereoselective elaboration to substituted 3-aminopiperidines that have demonstrated potent and selective DPP-4 inhibition . The defined (R)-stereochemistry aligns with the stereochemical requirements observed in potent DPP-4 inhibitors derived from this scaffold class, making procurement of the stereodefined building block essential for structure-activity relationship (SAR) studies where stereochemical integrity must be maintained throughout the synthetic sequence .

Chiral Building Block for Orthogonal Protecting Group Strategies

In multi-step syntheses of complex peptidomimetics and alkaloid derivatives, the benzyl carbamate (Cbz) group on (R)-benzyl piperidin-3-ylcarbamate offers orthogonal deprotection relative to the more common tert-butyl carbamate (Boc) protecting group. The Cbz group is cleaved via hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH) and remains stable under the mild acidic conditions (TFA) used for Boc deprotection . Conversely, the Boc group is stable to hydrogenolysis. This orthogonality enables sequential deprotection without intermediate purification, a critical advantage in convergent synthetic strategies where multiple protected amine functionalities must be differentiated . Procurement of the Cbz-protected (R)-enantiomer specifically addresses synthetic workflows requiring orthogonal amine protection.

Enantiomerically Pure Reference Standard for Chiral Analytical Method Development

The availability of both (R)-benzyl piperidin-3-ylcarbamate (CAS 478646-32-1) and its (S)-enantiomer (CAS 478646-33-2) as discrete, commercially available compounds enables their use as reference standards for developing and validating chiral analytical methods. These methods include chiral HPLC, supercritical fluid chromatography (SFC), and capillary electrophoresis for enantiomeric purity determination of piperidine-containing pharmaceutical intermediates and final drug substances . The documented optical rotation and chromatographic retention properties support method development for quality control release testing and stability studies .

Protected (R)-3-Aminopiperidine Precursor for CNS-Targeted Medicinal Chemistry

The piperidine ring is a privileged scaffold in central nervous system (CNS) drug discovery, appearing in numerous approved therapeutics targeting neurotransmitter receptors and transporters. (R)-Benzyl piperidin-3-ylcarbamate provides a protected form of (R)-3-aminopiperidine that can be deprotected and subsequently functionalized to generate diverse libraries of chiral piperidine derivatives for CNS target screening . The compound's favorable calculated physicochemical parameters—consensus LogP of 1.64 and topological polar surface area of 50.36 Ų—are consistent with CNS drug-like properties , supporting its use in early-stage medicinal chemistry campaigns.

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